Bis(dichlorosilyl)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

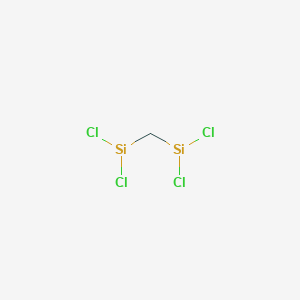

Bis(dichlorosilyl)methane is an organosilicon compound with the molecular formula CH4Cl4Si2. It is a clear liquid at room temperature and is known for its reactivity with moisture and protic solvents. This compound is used in various chemical synthesis processes and has applications in material science and surface modification.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(dichlorosilyl)methane can be synthesized through the reaction of methylene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

CH2Cl2+2SiCl4→CH2(SiCl2)2+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(dichlorosilyl)methane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Oxidation: Can be oxidized to form silicon dioxide and other silicon-containing compounds.

Substitution: Undergoes substitution reactions with nucleophiles such as alcohols and amines.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles like alcohols, amines, and thiols.

Major Products Formed

Hydrolysis: Silanols and hydrochloric acid.

Oxidation: Silicon dioxide.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor for Organosilicon Compounds

BDMS is primarily utilized as a precursor in the synthesis of diverse organosilicon compounds. Its reactivity with moisture and protic solvents allows it to participate in various chemical reactions, making it a valuable building block in organosilicon chemistry. For instance, it can undergo hydrolysis to form silanols and hydrochloric acid, facilitating the production of silane-based materials.

Double Silylation Reactions

BDMS plays a crucial role in platinum-catalyzed double silylation reactions of alkynes. In this process, BDMS acts as a silicon source, where two silyl groups are introduced across the triple bond of an alkyne, yielding 1,2-disilylated alkenes. This method has been shown to enhance the efficiency of synthesizing complex silane derivatives .

Material Science

Surface Modification

In material science, BDMS is employed for modifying surfaces to alter their hydrophobic or hydrophilic properties. This modification is essential in creating coatings that enhance material performance in various applications, such as anti-fogging and anti-corrosion treatments. The ability to tailor surface properties through silane chemistry allows for advancements in fields like electronics and textiles.

Vapor Deposition Processes

BDMS is also used in vapor deposition processes for creating silicon-containing films on substrates. This method is significant in semiconductor manufacturing and nanotechnology, where precise control over film composition and thickness is required. The use of BDMS in such processes ensures high-quality deposition with desirable electrical properties .

Biomedical Applications

Drug Delivery Systems

Research has indicated that BDMS may have potential applications in drug delivery systems due to its biocompatibility. Studies are exploring its use in formulating materials that can encapsulate therapeutic agents, enhancing their stability and release profiles. The ability of BDMS to form silanols upon hydrolysis may contribute to the development of biodegradable carriers for pharmaceuticals.

Biomedical Implants

The reactivity of BDMS with biological tissues is being investigated for its application in biomedical implants. Its properties may facilitate bonding with biological materials, enhancing the integration of implants within the body.

Data Table: Summary of Applications

| Application Field | Specific Use | Remarks |

|---|---|---|

| Chemical Synthesis | Precursor for organosilicon compounds | Essential for producing various silanes |

| Double silylation reactions | Enhances efficiency in synthesizing silane derivatives | |

| Material Science | Surface modification | Improves hydrophobic/hydrophilic properties |

| Vapor deposition processes | Critical for semiconductor manufacturing | |

| Biomedical Applications | Drug delivery systems | Potential for encapsulating therapeutic agents |

| Biomedical implants | May enhance integration with biological tissues |

Case Studies

-

Case Study 1: Double Silylation of Alkynes

A study demonstrated the effectiveness of BDMS in palladium-catalyzed double silylation reactions, leading to high yields of disilacyclopentene compounds. This approach showcases BDMS's capability as a versatile reagent in complex organic synthesis . -

Case Study 2: Surface Coating Technologies

Research highlighted the use of BDMS-derived coatings that significantly improved the hydrophobicity of glass surfaces. These coatings exhibited excellent durability and resistance to environmental degradation, indicating their potential for industrial applications.

Wirkmechanismus

The mechanism of action of bis(dichlorosilyl)methane involves its reactivity with various chemical species. The silicon atoms in the compound can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved include hydrolysis, oxidation, and substitution reactions, which are facilitated by the presence of reactive silicon-chlorine bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(trichlorosilyl)methane: Similar structure but with three chlorine atoms on each silicon.

Chlorodimethylsilane: Contains one silicon atom bonded to two methyl groups and one chlorine atom.

Dichlorodimethylsilane: Contains one silicon atom bonded to two chlorine atoms and two methyl groups.

Uniqueness

Bis(dichlorosilyl)methane is unique due to its specific reactivity and the ability to form a variety of organosilicon compounds through different chemical reactions. Its structure allows for versatile applications in material science and chemical synthesis, making it a valuable compound in both research and industrial settings.

Biologische Aktivität

Bis(dichlorosilyl)methane, a silicon-containing compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

This compound is characterized by the presence of two dichlorosilyl groups attached to a central methane carbon. Its chemical structure can be represented as:

This configuration allows it to participate in various chemical reactions, making it a candidate for applications in materials science and medicinal chemistry.

Biological Activity Overview

Recent studies have indicated that this compound exhibits notable biological activities, particularly in antibacterial and cytotoxic domains. The following sections detail these activities.

Antibacterial Activity

Research has shown that this compound possesses significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study conducted on its derivatives revealed the following minimal inhibitory concentrations (MICs) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

| Enterococcus faecalis | 200 |

These results indicate its effectiveness, especially against Staphylococcus aureus, a significant pathogen in clinical settings. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The results from the MTT assay demonstrated that at concentrations below 500 µg/mL, the compound exhibited minimal cytotoxic effects on human liver carcinoma (HepG2) and colorectal adenocarcinoma (Caco-2) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 600 |

| Caco-2 | 700 |

These findings suggest that this compound could be a promising candidate for further development, balancing antibacterial efficacy with low cytotoxicity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It could inhibit key enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress within bacterial cells, contributing to its antibacterial effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in antimicrobial formulations:

- Study on Wound Infections : A formulation containing this compound was applied to infected wounds in an animal model, resulting in a significant reduction in bacterial load compared to controls.

- Surface Coatings : Research on coatings infused with this compound demonstrated enhanced antimicrobial properties on medical devices, reducing infection rates significantly.

Eigenschaften

InChI |

InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDRMXBTLIZHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)Cl)[Si](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-42-0 |

Source

|

| Record name | Bis(dichlorosilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?

A1: this compound acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from this compound across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.